An In-depth Technical Guide to N-Octanoyl-D15-glycine for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to N-Octanoyl-D15-glycine for Researchers, Scientists, and Drug Development Professionals
Introduction
N-Octanoyl-D15-glycine is the deuterated form of N-Octanoylglycine, a biomarker for certain inborn errors of metabolism. This stable isotope-labeled internal standard is crucial for the accurate quantification of endogenous N-octanoylglycine in biological samples using mass spectrometry. This guide provides a comprehensive overview of N-Octanoyl-D15-glycine, including its synthesis, its role in diagnosing Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, and detailed experimental protocols for its use in quantitative analysis.
Chemical and Physical Properties
A summary of the key chemical and physical properties of N-Octanoyl-D15-glycine is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C10H4D15NO3 | [1] |
| Molecular Weight | 216.36 g/mol | [1] |
| IUPAC Name | 2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecadeuteriooctanoylamino)acetic acid | PubChem |
| Synonyms | N-(1-Oxooctyl-d15)glycine, Capryloyl-d15-glycine | PubChem |
| Physical State | Solid | --- |
| Storage Temperature | 2-8°C | Sigma-Aldrich |
Synthesis of N-Octanoyl-D15-glycine
The synthesis of N-Octanoyl-D15-glycine is a two-step process involving the synthesis of deuterated glycine (B1666218) (D5-glycine) followed by its acylation with a deuterated octanoyl group. Given the common use of perdeuterated fatty acids, the following protocol outlines the synthesis of N-octanoylglycine, which can be adapted by using the appropriate deuterated precursors.
Experimental Protocol: Synthesis of N-Octanoylglycine
This protocol is adapted from established methods for the synthesis of N-acyl amino acids.
Materials:
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Glycine
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Octanoyl chloride
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Sodium hydroxide (B78521) (NaOH)
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Acetone
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Water
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Ether
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Brine solution
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Anhydrous sodium sulfate
Procedure:
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Dissolve 11.25 g (0.15 mol) of glycine in 50 ml of water in a flask.
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Add 12 g (0.3 mol) of sodium hydroxide to the solution and stir until dissolved.
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In a separate container, dissolve 24.4 g (0.15 mol) of octanoyl chloride in 50 ml of acetone.
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While vigorously stirring the glycine solution, add the octanoyl chloride solution dropwise over a period of 1 hour.
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Continue stirring the mixture for an additional hour at room temperature.
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Concentrate the reaction mixture to dryness under reduced pressure to obtain a white solid.
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Boil the solid with 150 ml of ether three times to extract the product. Filter the ethereal layers and combine them.
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Wash the combined ethereal layers with 150 ml of brine.
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Dry the ether layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield N-octanoylglycine.
To synthesize N-Octanoyl-D15-glycine, D5-glycine and perdeuterated octanoyl chloride would be used as starting materials.
Role in Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency
N-octanoylglycine is a key biomarker for the diagnosis of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, an autosomal recessive inherited disorder of fatty acid β-oxidation.[1][2] In individuals with MCAD deficiency, the impaired breakdown of medium-chain fatty acids leads to the accumulation of octanoyl-CoA.[2] This is then conjugated with glycine to form N-octanoylglycine, which is subsequently excreted in the urine.[2]
Biochemical Pathway in MCAD Deficiency
The following diagram illustrates the fatty acid β-oxidation pathway and the metabolic block in MCAD deficiency that leads to the accumulation of N-octanoylglycine.
Figure 1: Metabolic pathway of medium-chain fatty acid β-oxidation and the impact of MCAD deficiency.
Quantitative Analysis of N-Octanoylglycine
The accurate quantification of N-octanoylglycine in biological fluids like urine and plasma is critical for the diagnosis and monitoring of MCAD deficiency. This is typically achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with N-Octanoyl-D15-glycine as an internal standard.
Experimental Workflow for LC-MS/MS Quantification
The following diagram outlines the typical workflow for the quantitative analysis of N-octanoylglycine.
Figure 2: Experimental workflow for the quantification of N-octanoylglycine using LC-MS/MS.
Experimental Protocol: Quantification of N-Acylglycines in Biological Matrices
This protocol provides a general method for the quantification of a panel of N-acylglycines, including N-octanoylglycine, in plasma or urine.
Materials and Reagents:
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N-acylglycine standards (including N-Octanoylglycine)
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N-Octanoyl-D15-glycine (Internal Standard)
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LC-MS grade water
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LC-MS grade acetonitrile (B52724)
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Formic acid
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Biological samples (plasma or urine)
Sample Preparation (Plasma):
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To 100 µL of plasma, add 200 µL of ice-cold acetonitrile containing the internal standard (N-Octanoyl-D15-glycine).
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Vortex vigorously for 30 seconds to precipitate proteins.
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Centrifuge at 14,000 x g for 10 minutes at 4°C.
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Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions:
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LC System: A standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
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Column: A C18 reversed-phase column is typically used.
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Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
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Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
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Ionization: Electrospray ionization (ESI) in positive or negative mode.
Data Analysis:
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Quantification is based on the peak area ratio of the analyte (N-octanoylglycine) to the internal standard (N-Octanoyl-D15-glycine).
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Calibration curves are generated by plotting the peak area ratios against the concentration of the standards using a linear regression model.
Quantitative Data
The use of N-Octanoyl-D15-glycine as an internal standard allows for the precise measurement of N-octanoylglycine levels in biological samples. Table 2 provides representative concentration ranges of N-octanoylglycine in urine for healthy individuals and patients with MCAD deficiency. It is important to note that these values can vary depending on the analytical method, age, and metabolic state of the individual.
| Analyte | Healthy Controls (urine, mmol/mol creatinine) | MCAD Deficiency Patients (urine, mmol/mol creatinine) |
| N-Octanoylglycine | Typically < 10 | Significantly elevated, can be >30-fold higher than controls |
| N-Hexanoylglycine | Typically < 10 | Significantly elevated, often used as a primary diagnostic marker |
| Suberylglycine | Typically < 10 | Elevated |
Note: The values presented are indicative and based on literature reports. Absolute concentrations can vary.
Conclusion
N-Octanoyl-D15-glycine is an indispensable tool for researchers, clinicians, and drug development professionals working in the field of inborn errors of metabolism. Its use as an internal standard in LC-MS/MS assays ensures the accurate and reliable quantification of N-octanoylglycine, a critical biomarker for the diagnosis and management of MCAD deficiency. The detailed protocols and workflow presented in this guide provide a solid foundation for the implementation of these analytical methods in a research or clinical setting.
